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molecular formula C8H6O2S2 B3251522 Methyl thieno[2,3-b]thiophene-2-carboxylate CAS No. 20969-37-3

Methyl thieno[2,3-b]thiophene-2-carboxylate

Cat. No. B3251522
M. Wt: 198.3 g/mol
InChI Key: ULHTUXSICGIKSS-UHFFFAOYSA-N
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Patent
US04894390

Procedure details

To a solution of methyl (3-formylthiophene-2-ylthio)acetate (19.31 g, 91 mmol) in methanol (150 mL) was added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1 mL, 1 g, 8.05 mmol) and the stirred reaction flask was immediately immersed in an ice-water bath. Stirring was continued for 30 minutes and the mixture was filtered to give a tacky solid product which was washed with a little cold (-20° C.) methanol. The solvent was evaporated in vacuo from the mother liquor and the residue was partitioned between ether and aqueous sodium bicarbonate. The water layer was washed with ether twice, and the combined ether extracts were dried (MgSO4), filtered, and the solvent evaporated in vacuo to give an oil which solidified when triturated with a little cold (-20° C.) methanol. This was combined with the original solid product to give a total of 14.55 g of methyl thieno-[2,3-b]thiophene-2-carboxylate, m.p. 101°-105° C. Recrystallization from methanol gave product with m.p. 106°-107° C.
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:7]=[CH:6][S:5][C:4]=1[S:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=O.N12CCCC1=NCCC2>CO>[S:8]1[C:4]2[S:5][CH:6]=[CH:7][C:3]=2[CH:1]=[C:9]1[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
19.31 g
Type
reactant
Smiles
C(=O)C1=C(SC=C1)SCC(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
N12CCCN=C2CCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction flask
CUSTOM
Type
CUSTOM
Details
was immediately immersed in an ice-water bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a tacky solid product which
WASH
Type
WASH
Details
was washed with a little cold (-20° C.) methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo from the mother liquor
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether and aqueous sodium bicarbonate
WASH
Type
WASH
Details
The water layer was washed with ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
triturated with a little cold (-20° C.) methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=CC2=C1SC=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.55 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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